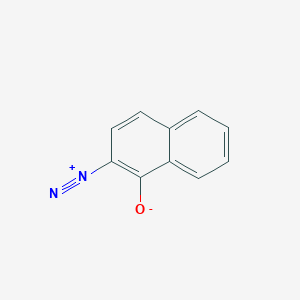

2-Diazonio-1-naphthalenolate

Description

Contextualization within Aromatic Diazonium Salt Chemistry

Aromatic diazonium salts are a cornerstone of synthetic organic chemistry, renowned for their versatility as precursors to a wide array of functional groups. The chemistry of these compounds dates back to the pioneering work of Peter Griess in 1858. evitachem.com Arenediazonium salts, with the general formula [Ar-N₂]⁺X⁻, quickly became indispensable for introducing aryl groups into molecules through substitution or coupling reactions. evitachem.com While aliphatic diazonium salts are notoriously unstable, their aromatic counterparts exhibit greater stability due to resonance, which delocalizes the positive charge over the aromatic ring. This stability allows for a diverse range of transformations.

2-Diazonio-1-naphthalenolate belongs to this important class of diazonium salts. evitachem.com It is specifically a diazo-coupled aromatic compound featuring a naphthalene (B1677914) backbone. What sets it apart is its zwitterionic nature, with a diazonium group (-N₂⁺) at the 2-position and a negatively charged oxygen (phenolate) at the 1-position of the naphthalene ring. evitachem.com This internal charge separation creates a unique electronic environment within the molecule, influencing its reactivity and properties.

Historical Development of Research on Aryldiazonium Salts and Naphtholenolate Counterions

The initial applications of aryldiazonium salts were heavily focused on the manufacturing of azo dyes. evitachem.com The diazonium coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich coupling agent, proved to be a robust method for creating the vibrant colors essential for the textile industry. evitachem.com This historical context is crucial for understanding the significance of compounds like this compound, which are key intermediates in the synthesis of various azo dyes. evitachem.com

The synthesis of this compound itself typically involves the diazotization of an aromatic amine, a fundamental reaction in diazonium salt chemistry. evitachem.com This process generally uses nitrous acid to convert the primary amino group into the diazonium group. evitachem.com The subsequent coupling with a naphthol derivative under controlled pH and temperature conditions leads to the formation of the target compound.

Fundamental Structural Features and Their Implications for Chemical Reactivity

The structure of this compound is key to its reactivity. It is a zwitterion with the molecular formula C₁₀H₆N₂O. evitachem.com The molecule's core is a naphthalene ring system with a diazonium group (-N₂⁺) and a naphtholate group (-O⁻). evitachem.com This arrangement leads to several important features:

Electronic Asymmetry: The diazonium group is a powerful electron-withdrawing group, while the naphtholate oxygen is electron-donating. evitachem.com This creates a highly polarized electronic environment within the molecule. evitachem.com

Reactivity: The presence of the highly reactive diazonium group makes the compound an excellent electrophile, particularly for electrophilic aromatic substitution reactions. evitachem.com This is the basis for its use in azo coupling reactions, where it reacts with nucleophiles like phenolic compounds to form azo dyes. evitachem.com

Stability: While generally stable under acidic conditions, this compound can decompose when subjected to heat or alkaline environments. evitachem.com The resonance-stabilized diazonium ion contributes to its relative stability in acidic media. Under dry, dark, and cool conditions (2–8°C), the compound remains stable.

| Property | Value/Description |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | ~170.17 g/mol |

| Appearance | Crystalline solid |

| Stability | Stable under acidic, dry, dark, and cool (2–8°C) conditions. Decomposes with heat or in alkaline environments. |

| Reactivity | Highly reactive electrophile due to the diazonium group. |

Overview of Pivotal Research Themes and Contemporary Challenges

Current research involving this compound and related compounds continues to build on their historical applications while exploring new frontiers. Key research themes include:

Dye Manufacturing: It remains a crucial intermediate in the production of a variety of azo dyes used in textiles and printing. evitachem.com

Organic Synthesis: Its utility extends to the synthesis of complex organic molecules through electrophilic aromatic substitution reactions. evitachem.com

Analytical Chemistry: The ability to form colored products upon reaction with specific substrates makes it useful in colorimetric assays. evitachem.com

A significant contemporary challenge lies in the inherent reactivity and potential instability of diazonium compounds. The self-decomposition of diazo compounds can be triggered by heat, chemical reaction, friction, or impact, and they may be ignited by heat, sparks, or flames. nih.gov Therefore, handling and storage require careful consideration to ensure safety and prevent unwanted reactions.

Furthermore, research is ongoing to develop new applications for these versatile compounds. For instance, azo-functionalized polymers derived from such precursors can exhibit photoresponsive behavior, leading to the development of "smart" materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diazonionaphthalen-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQUNWYOBNUYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[O-])[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028139 | |

| Record name | 2-Diazonio-1-naphthalenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-15-2 | |

| Record name | 2-Diazo-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diazonio-1-naphthalenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diazonio 1 Naphthalenolate and Its Precursors

Classical Diazotization Protocols from Aminonaphthol Derivatives

The traditional and most fundamental method for the synthesis of 2-Diazonio-1-naphthalenolate involves the diazotization of a primary aromatic amine, specifically a 2-amino-1-naphthol derivative. This reaction is a cornerstone of diazo chemistry. researchgate.net The process typically involves the reaction of the aminonaphthol with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric or sulfuric acid. conscientiabeam.comorganic-chemistry.org

The reaction is conducted at low temperatures, typically between 0 and 5°C, to ensure the stability of the resulting diazonium salt. conscientiabeam.commdpi.com The aminonaphthol is first dissolved or suspended in the acidic medium, and then a solution of sodium nitrite is added dropwise. The low temperature is crucial to prevent the premature decomposition of the diazonium salt, which can be unstable at higher temperatures. organic-chemistry.org The general reaction scheme for the diazotization of an aromatic amine is the formation of a diazonium salt, which in the case of 2-amino-1-naphthol, results in the formation of the internal salt, this compound.

| Reagent/Condition | Purpose | Typical Specification |

| 2-Amino-1-naphthol derivative | Starting material containing the primary aromatic amine | Substituted or unsubstituted |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | Aqueous solution |

| Mineral Acid (e.g., HCl) | To generate nitrous acid in situ and provide an acidic medium | Concentrated |

| Temperature | To maintain the stability of the diazonium salt | 0-5°C |

This classical approach, while effective, often involves the use of strong acids and produces a significant amount of waste, which has led to the development of more modern and environmentally friendly methods.

Modernized and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diazo compounds, aiming to reduce the environmental impact of these processes.

Atom economy is a key principle in green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov In the context of this compound synthesis, this involves designing synthetic routes that minimize the formation of byproducts.

A significant advancement in this area is the use of diazo-transfer reagents, such as 2-azido-1,3-dimethylimidazolinium chloride (ADMC). researchgate.net This method allows for a more direct synthesis of diazonaphthoquinones from the corresponding naphthols, potentially reducing the number of steps and the amount of waste generated compared to the classical diazotization of aminonaphthols. researchgate.net The byproducts of this reaction are often highly water-soluble, which simplifies the isolation of the desired diazo compound. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Modern approaches seek to replace these with more environmentally benign alternatives. For certain diazotization reactions, water can be used as a solvent, which is a significant improvement in terms of environmental impact. mdpi.com The use of ionic liquids as reaction media has also been explored in related syntheses, offering advantages such as low volatility and high thermal stability. mdpi.com Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal green chemistry scenario, minimizing solvent-related waste entirely. nih.gov Ultrasound-assisted synthesis in aqueous media has also been shown to be an effective green approach for the synthesis of related naphthol derivatives, often leading to shorter reaction times and higher yields. nih.gov

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and with lower energy consumption. In the context of diazo chemistry, transition metal catalysts, particularly those based on rhodium and gold, have been used to mediate the reactions of diazo compounds. researchgate.netnih.govresearchgate.net For instance, Rh(II) catalysts can be used for O-H insertion reactions of diazonaphthoquinones. researchgate.net While these are reactions of the final product, the development of catalytic methods for the diazotization step itself is an active area of research. The use of solid acid catalysts could potentially replace corrosive mineral acids, simplifying the workup process and allowing for catalyst recycling. organic-chemistry.org

| Green Chemistry Approach | Key Feature | Example/Application |

| Atom Economy | Maximizing reactant incorporation into the product | Use of diazo-transfer reagents like ADMC |

| Sustainable Solvents | Replacing hazardous organic solvents | Water, ionic liquids, or solvent-free conditions |

| Catalysis | Enhancing reaction efficiency and reducing energy use | Transition metal catalysts (Rh, Au), solid acid catalysts |

Strategies for Functionalization and Derivatization of the Naphthalenolate Moiety

The functionalization of the this compound structure can be achieved either by modifying the precursor molecule before diazotization or by reacting the diazo compound after its formation.

Starting with substituted 2-amino-1-naphthols allows for the introduction of a wide range of functional groups onto the naphthalene (B1677914) ring. These precursors can be synthesized through various organic reactions, leading to a library of this compound derivatives with tailored properties.

Once the this compound is formed, the diazo group itself becomes a reactive handle for further functionalization. A key reaction of diazonaphthoquinones is the photo-induced Wolff rearrangement, where irradiation with light causes the expulsion of nitrogen gas and the formation of a highly reactive ketene intermediate. nih.govnih.gov This intermediate can then be trapped with various nucleophiles to generate a range of carboxylic acid derivatives. nih.gov

Furthermore, transition metal-catalyzed reactions offer a versatile platform for the derivatization of diazo compounds. For example, rhodium(II) catalysts can promote the insertion of the carbene generated from the diazo compound into O-H bonds of water or alcohols, yielding 1,2-naphthalenediol derivatives. researchgate.net Gold-catalyzed reactions can lead to the functionalization of the naphthalene ring through carbene insertion into C-H bonds. nih.govresearchgate.net

Advanced Purification and Isolation Techniques for Research-Grade Materials

Obtaining high-purity, research-grade this compound is essential for its use in sensitive applications. A combination of purification techniques is often employed to achieve the desired level of purity.

Crystallization is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals of the pure compound, while impurities remain in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the diazo compound.

Chromatography is a powerful technique for the separation and purification of chemical compounds. For diazo compounds, several chromatographic methods can be utilized:

Flash column chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, allowing for faster separations. It is widely used for the purification of organic compounds. raineslab.comdntb.gov.ua

High-performance liquid chromatography (HPLC): HPLC provides high-resolution separations and can be used for both analytical and preparative purposes. It is particularly useful for isolating highly pure samples of the target compound. nih.gov

Filtration and Drying: After crystallization or precipitation, the solid product is collected by filtration, typically under vacuum. The purified solid is then thoroughly dried to remove any residual solvent. For diazo compounds, which can be sensitive to heat, drying is often performed under vacuum at a controlled, low temperature.

The stability of the diazo compound is a critical consideration during purification. The use of stabilized diazo salts can be advantageous in some applications, as they are less prone to decomposition. acs.org

Advanced Spectroscopic and Analytical Investigations of 2 Diazonio 1 Naphthalenolate Systems

Elucidation of Electronic and Molecular Structure through High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 2-diazonio-1-naphthalenolate systems, NMR provides critical insights into the electron distribution across the naphthalene (B1677914) ring system and the nature of the diazonium group.

¹H NMR spectral data reveals distinct chemical shifts for the aromatic protons, which are influenced by the strong electron-withdrawing nature of the diazonium group and the carbonyl-like oxygen. chemicalbook.com In a deuterated solvent like DMSO-d₆, the protons on the naphthalene ring exhibit complex splitting patterns and chemical shifts that are indicative of their specific electronic environments. chemicalbook.com

Key Research Findings:

The aromatic protons of Sodium 6-diazo-5-oxo-5,6-dihydro-1-naphthalenesulfonate show distinct signals in the aromatic region of the ¹H NMR spectrum. chemicalbook.com

In DMSO-d₆, assigned proton signals appear at δ (ppm) 8.18, 8.15, 7.63, 7.44, and 7.34. chemicalbook.com

In D₂O, the signals shift slightly to δ (ppm) 8.20, 8.05, 7.46, 7.35, and 7.15, demonstrating the influence of the solvent on the electronic structure. chemicalbook.com

The coupling constants, such as a J-value of 9.9 Hz between two of the protons, help to confirm the connectivity and substitution pattern on the naphthalene ring. chemicalbook.com

These findings underscore the delocalized electronic nature of the quinone-diazide structure, where the positive charge of the diazonium group significantly deshields adjacent protons, shifting their resonance signals downfield.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Sodium 6-diazo-5-oxo-5,6-dihydro-1-naphthalenesulfonate

| Proton | Chemical Shift (DMSO-d₆) chemicalbook.com | Chemical Shift (D₂O) chemicalbook.com |

|---|---|---|

| A | 8.18 | 8.20 |

| B | 8.15 | 8.05 |

| C | 7.63 | 7.46 |

| D | 7.44 | 7.35 |

| E | 7.34 | 7.15 |

Assignments based on H-H and C-H COSY experiments.

Vibrational Spectroscopies (Infrared, Raman) for Probing Bonding and Conformational Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are particularly powerful for identifying functional groups and understanding bonding strength.

For this compound, the most characteristic vibrational mode is the N≡N stretching of the diazonium group. This bond typically gives rise to a strong, sharp absorption band in the IR spectrum, located in a relatively uncongested region.

Key Research Findings:

The IR spectrum of diazonium salts is dominated by a very strong absorption band between 2300 and 2200 cm⁻¹, which is characteristic of the N≡N stretching vibration. This band's high intensity and unique position make it an excellent diagnostic tool.

In the related Sodium 6-diazo-5-oxo-5,6-dihydro-1-naphthalenesulfonate, IR spectra are available and provide a reference for the key functional groups. chemicalbook.com

The C=O stretching vibration of the quinonoid ring is also a prominent feature, typically appearing in the region of 1650-1600 cm⁻¹.

Raman spectroscopy of the precursor, 2-naphthol (B1666908), shows very strong peaks at 1389 and 1375 cm⁻¹, which correspond to C-C and C-O stretching vibrations, respectively. researchgate.net These ring vibrations are expected to be present, though shifted, in the this compound structure.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Vibrational Mode | Compound | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N≡N Stretch | Arene Diazonium Salts | 2300 - 2200 | General |

| C=O Stretch | Quinone-diazides | 1650 - 1600 | General |

| C-C/C-O Stretch | 2-Naphthol | ~1375 | researchgate.net |

Data for general arene diazonium salts and precursors are used to infer the expected spectrum of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence, investigates the electronic transitions within a molecule. These techniques are crucial for understanding the photophysical properties of compounds like this compound, which are often used in photochemical applications.

The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π→π* transitions within the aromatic system. The presence of the diazo group can introduce additional n→π* transitions.

Key Research Findings:

Diazo compounds related to this compound, such as aryldiazoacetates, exhibit bathochromic (red) shifts in their absorption spectra, with absorption bands extending into the visible region (400–500 nm). nih.gov

This shift is often attributed to an n→π* transition of the diazo group and allows for the photolysis of the compound using visible light, such as blue light (460–490 nm). nih.gov

The photolysis of 2-diazo[1-¹³C]naphthalen-1(2H)-one is a known process that leads to a Wolff rearrangement, indicating that the molecule readily absorbs UV or visible light to become electronically excited, leading to the cleavage of the C-N bond and loss of N₂ gas. rsc.org

The precursor, 1-naphthol (B170400), is itself a fluorescent compound with an excitation peak at 290 nm and an emission peak at 339 nm. vedantu.com

The ability of this compound to absorb light in the UV and visible regions is fundamental to its application in photolithography, where light is used to induce a chemical transformation. The compound itself is generally non-fluorescent, as the absorbed energy is typically channeled into a photochemical reaction rather than being re-emitted as light.

X-ray Based Spectroscopies (XPS, XAFS) for Surface, Electronic State, and Coordination Environment Analysis

X-ray based spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS), are powerful tools for analyzing the elemental composition, electronic states, and local coordination environment of atoms, particularly on surfaces.

For this compound systems, these methods are especially valuable when the molecule is grafted onto a material surface, a common application for diazonium salts.

Key Research Findings:

XPS is widely used to confirm the covalent attachment of aryl layers, formed from the reduction of diazonium salts, onto various substrates like iron, copper, and silicon. nih.govrsc.orgresearchgate.net

Analysis of the N(1s) core level spectrum in XPS can provide direct evidence of the diazonium group's presence and its chemical transformation upon surface grafting. A peak centered around 400 eV is often associated with nitrogen in the grafted layer, though its exact assignment can be complex, with some suggesting the formation of azo or hydrazine-like linkages at the interface. rsc.org

Angle-resolved XPS (ARXPS) can probe the interface between the grafted aryl layer and the substrate, revealing, for instance, the formation of a carbide-like layer at a metal-aryl interface, which confirms the formation of a direct metal-carbon covalent bond. rsc.orgresearchgate.net

These techniques can quantify the shift in the surface energy bands of a semiconductor after modification with a diazonium salt, which is crucial for understanding and engineering the electronic properties of the interface. nih.gov

While specific XPS or XAFS studies focusing solely on this compound are not prominent, the extensive research on other aryl diazonium salts provides a robust framework for how these techniques would be applied to analyze its surface chemistry.

Application of In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopy involve performing analysis directly on a chemical reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products. This is particularly important for reactive intermediates like diazonium salts.

Key Research Findings:

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflection (ATR) probe, is a highly effective method for monitoring the formation of arene diazonium salts. researchgate.netrsc.org

This technique allows for the tracking of the reaction progress by observing the appearance of the characteristic N≡N stretching band of the diazonium salt intermediate and the simultaneous disappearance of reactant bands. rsc.org

The real-time monitoring provided by in-situ FTIR helps to determine the optimal reaction parameters and precise reaction endpoints without the need for time-consuming offline analyses like HPLC. researchgate.netrsc.org

The use of in-situ spectroscopy is crucial for ensuring the safe handling of diazonium salt reactions, which can be highly exothermic and potentially hazardous if not properly controlled. rsc.org

These process analytical technology (PAT) tools are invaluable for understanding the kinetics of reactions involving this compound and for safely scaling up its synthesis and subsequent use in further chemical transformations. rsc.org

Mechanistic Studies of 2 Diazonio 1 Naphthalenolate Reactivity

Kinetics and Thermodynamics of Electrophilic Azo Coupling Reactions

Electrophilic azo coupling is a cornerstone of this compound's reactivity, forming brightly colored azo compounds used extensively as dyes. wikipedia.org The reaction involves the electrophilic attack of the diazonium cation on an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgtestbook.com The kinetics of these reactions are finely tuned by several factors, including the structure of the coupling partner, pH, and the solvent environment.

| Temperature | The thermal energy of the system. | Lower temperatures (typically 0-5 °C) are generally required to ensure the stability of the diazonium salt and prevent decomposition. chemguide.co.uk |

Regioselectivity and Positional Isomerism in Coupling Processes

The position at which the azo coupling occurs on the nucleophilic partner is governed by the directing effects of the activating groups on the aromatic ring. libretexts.org For phenols and anilines, coupling preferentially occurs at the para position relative to the hydroxyl or amino group. If the para position is blocked, the electrophile will attack the ortho position, although typically at a slower rate. wikipedia.org

In the case of coupling with naphthols, the regioselectivity is also distinct. For instance, the reaction with 2-naphthol (B1666908) (β-naphthol) primarily yields coupling at the C1 (or alpha) position. stackexchange.comstackexchange.com This preference is attributed to the formation of a more stable carbocation intermediate where the aromaticity of one of the naphthalene (B1677914) rings is preserved in the resonance structures. stackexchange.comstackexchange.com Similarly, with 1-naphthol (B170400) (α-naphthol), coupling is favored at the C4 (para) position. vedantu.comstackexchange.com This is because electrophilic substitution in naphthalene systems is kinetically favored at positions adjacent to the other ring. stackexchange.comvedantu.com The positional isomerism of substituents on the naphthalene ring can have a significant impact on the electronic and physical properties of the resulting coordination polymers. rsc.org

Role of General Acid-Base Catalysis in Coupling Mechanisms

Azo coupling reactions can be subject to general acid-base catalysis, where species other than H⁺ or OH⁻ catalyze the reaction. libretexts.org General base catalysis is particularly relevant in the coupling with phenolic compounds. A general base can facilitate the deprotonation of the sigma-complex intermediate formed after the initial electrophilic attack, aiding in the restoration of the aromatic system in the final product. libretexts.org

Unimolecular Decomposition Pathways and Characterization of Transient Intermediates

When not undergoing coupling, diazonium salts are prone to decomposition, a reaction that involves the irreversible loss of dinitrogen (N₂). noaa.govresearchgate.net This process is highly favored thermodynamically due to the great stability of the nitrogen molecule. libretexts.org The decomposition of 2-diazonio-1-naphthalenolate can proceed through different pathways, primarily a heterolytic mechanism, especially in polar solvents.

In the heterolytic pathway (an Sₙ1-like mechanism), the diazonium salt decomposes to form a highly reactive and unstable aryl cation and nitrogen gas. researchgate.net This aryl cation then rapidly reacts with any available nucleophile in the medium. For example, warming an aqueous solution of a diazonium salt leads to the formation of a phenol. researchgate.netlibretexts.org

Key features of heterolytic decomposition:

Rate-determining step: Dissociation into an aryl cation and N₂. researchgate.net

Activation Parameters: Characterized by high activation enthalpy (ΔH‡) and positive activation entropy (ΔS‡). researchgate.net

Solvent Effects: Favored in solvents of low nucleophilicity. The reaction rates are often slow and only moderately dependent on the solvent. researchgate.net

Transient intermediates like the naphthyl cation are extremely short-lived and difficult to observe directly but their existence is inferred from the final products. The stability of the diazonium salt itself is a critical factor; many are unstable and can decompose violently, especially when heated in solid form. noaa.govicheme.org

Investigation of Radical Pathways and Single Electron Transfer Mechanisms

While heterolytic decomposition is common, homolytic pathways involving radical intermediates are also possible, particularly under specific conditions. Homolysis is favored in solvents of high nucleophilicity or in the presence of species that can initiate single electron transfer (SET). researchgate.netlibretexts.org

In a SET mechanism, an electron is transferred to the diazonium ion, leading to the formation of an aryl radical and nitrogen gas. This pathway is central to reactions like the Sandmeyer reaction, where cuprous (copper(I)) salts are used as catalysts. libretexts.orgmasterorganicchemistry.com The copper(I) species acts as the electron donor.

General Scheme for Radical Formation: Ar-N₂⁺ + e⁻ → [Ar-N₂•] → Ar• + N₂

These aryl radicals are highly reactive intermediates that can then abstract an atom from the solvent or a reagent (like a halogen from a copper halide) to form the final product. masterorganicchemistry.com Homolytic decomposition rates are generally faster than heterolytic rates under comparable conditions and are strongly enhanced by nucleophiles that can form stable radicals after electron transfer. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles in Organic Transformations

The dominant reactivity profile of this compound is electrophilic. The diazonium group is a powerful electrophile, enabling it to participate in a wide range of organic transformations beyond just azo coupling. noaa.govnih.gov

Electrophilic Reactions:

Azo Coupling: As detailed above, reaction with activated arenes to form azo compounds. wikipedia.org

Sandmeyer-type Reactions: Replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using copper(I) salts. libretexts.org

Schiemann Reaction: Replacement with fluoride (B91410) by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. libretexts.org

Gomberg-Bachmann Reaction: Aryl-aryl bond formation. noaa.gov

Reduction: The diazonium group can be reduced to a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂), effectively removing the original amino group from the aromatic ring. libretexts.org

Theoretical and Computational Chemistry Approaches to 2 Diazonio 1 Naphthalenolate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-diazonio-1-naphthalenolate. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the reactivity and energetics of organic molecules like this compound. DFT is based on the concept that the total electronic energy of a system is a functional of the electron density. mdpi.comnih.gov This approach allows for the calculation of various molecular properties that are crucial for predicting chemical behavior.

DFT calculations, often employing functionals like B3LYP, are used to determine the ground state electronic structure and to map the potential energy surface of reactions involving this compound. researchgate.net For instance, the analysis of the electron density distribution can reveal the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. The electrophilicity and nucleophilicity can be quantified using conceptual DFT reactivity indices. mdpi.com The energies of reactants, transition states, and products can be calculated to determine activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. rsc.org For example, in electrophilic aromatic substitution reactions, DFT can be used to predict the regioselectivity by comparing the energies of the possible carbocation intermediates. stackexchange.com

| DFT Application | Information Gained |

| Ground State Calculation | Electronic structure, molecular geometry, charge distribution |

| Reactivity Indices | Prediction of nucleophilic and electrophilic sites |

| Transition State Search | Activation energies, reaction mechanisms |

| Reaction Energetics | Enthalpies and Gibbs free energies of reaction |

High-Level Ab Initio Methods for Accurate Electronic Properties and Excited States

For a more precise description of electronic properties, particularly for excited states, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are computationally more demanding than DFT but offer higher accuracy by more explicitly accounting for electron correlation. researchgate.net

These methods are crucial for studying the photochemistry of this compound. They can accurately predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). nih.govresearchgate.net Understanding the excited state properties is essential, as molecules like substituted naphthalenes can exhibit significantly different reactivity and acidity in their excited states compared to their ground state. nih.govresearchgate.net For example, high-level calculations can elucidate the changes in geometry and charge distribution upon photoexcitation, which can explain phenomena like excited-state proton transfer. nih.govresearchgate.net The calculation of potential energy curves for different electronic states helps in understanding photochemical reaction pathways and the possibility of intersystem crossing between singlet and triplet states. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.govrsc.org This approach is particularly valuable for understanding the molecule's conformational flexibility and its interactions with the surrounding solvent environment. researchgate.netelsevierpure.com

By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal the structure of the solvation shell and the nature of solute-solvent hydrogen bonds. researchgate.net This is critical because solvent can significantly influence the stability of different conformations and the rates of chemical reactions. For instance, MD simulations can show how solvent molecules arrange themselves around the diazonio and phenolate (B1203915) groups, affecting their reactivity. The time evolution of the molecular conformation can be analyzed to identify the most stable conformers and the energy barriers between them. rsc.org

Computational Prediction of Reaction Pathways and Transition State Geometries

A key application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating and characterizing the geometry and energy of transition states, which are the energetic maxima along the reaction coordinate. researchgate.net

For reactions involving this compound, such as azo coupling reactions, computational methods can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. nih.gov Methods like DFT are widely used to calculate the structures and vibrational frequencies of transition states, confirming they are first-order saddle points on the potential energy surface. nih.govrsc.org

Application of Computational Spectroscopy for Interpreting Experimental Data

Computational methods are indispensable for the interpretation of experimental spectra, such as UV-Vis, IR, and NMR spectra. By calculating these spectra from first principles, a direct comparison with experimental data can be made, aiding in the assignment of spectral features to specific molecular motions or electronic transitions. nih.gov

For this compound, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, helping to assign the observed absorption bands to specific electronic excitations. researchgate.net Similarly, by calculating the vibrational frequencies and their corresponding infrared intensities, a theoretical IR spectrum can be generated. This theoretical spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes to the various functional groups within the molecule.

Molecular Electron Density Theory (MEDT) for Deeper Understanding of Chemical Reactivity

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.comnih.gov This theory provides a powerful framework for understanding the underlying electronic principles of reactions involving this compound.

Within MEDT, the analysis of the electron localization function (ELF) and the topological analysis of the electron density (AIM theory) are used to characterize the electronic structure and bonding. mdpi.commdpi.com For a given reaction, the flow of electron density between the interacting molecules can be monitored along the reaction pathway. This approach allows for a detailed understanding of bond formation and cleavage processes. MEDT has been successfully applied to rationalize the reactivity in various organic reactions, including cycloadditions and nucleophilic substitutions, and can provide deep insights into the factors controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound. mdpi.comrsc.orgrsc.org The theory emphasizes that the initial electron density distribution at the ground state determines the molecule's properties, while its ability to reorganize dictates its reactivity. mdpi.comnih.gov

Synthetic Utility and Research Applications of 2 Diazonio 1 Naphthalenolate

Role as a Versatile Reagent in Complex Organic Synthesis

2-Diazonio-1-naphthalenolate, also known as 1-naphthalenediazonium-2-oxide, is a highly reactive intermediate that serves as a versatile building block in the intricate field of organic synthesis. Its utility stems from the presence of the diazonium group, which is an excellent leaving group (N₂ gas), and the reactive naphtholate ring system. This combination allows for a wide array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures.

Synthesis of Azo Dyes and Pigments for Research Purposes

One of the most well-established applications of this compound is in the synthesis of azo dyes. Azo compounds, characterized by the -N=N- functional group, are a significant class of colored compounds. The synthesis typically involves an azo coupling reaction where the diazonium salt acts as an electrophile and couples with an electron-rich aromatic compound, such as phenols or anilines.

The reaction of this compound with various coupling components leads to the formation of a diverse range of azo dyes with different colors and properties. For instance, coupling with β-naphthol produces an orange-colored azo compound, while coupling with α-naphthol can result in a brownish dye. biotechjournal.in The specific color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the coupling partner. biotechjournal.in

These synthesized dyes are not only of historical and industrial importance but also serve as valuable tools in research. They are used in various applications, including the dyeing of textiles like cotton fibers, and have been investigated for their potential in other areas. biotechjournal.inunb.ca The synthesis of novel azo dyes derived from precursors like 1-diazo-2-naphthol-4-sulfonic acid, a related compound, has been explored for creating dyes with improved properties for wool and polyamide fibers. upb.ro The general procedure for synthesizing azo dyes involves the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable aromatic compound. unb.cacuhk.edu.hkresearchgate.net

Interactive Table: Examples of Azo Dyes from Naphthol-based Diazonium Salts

| Diazonium Component Precursor | Coupling Agent | Resulting Dye Color |

| Aniline (B41778) derivative | β-Naphthol | Orange biotechjournal.in |

| Aniline derivative | α-Naphthol | Brownish biotechjournal.in |

| Aniline derivative | Phenol (B47542) | Yellow biotechjournal.in |

| 4-Aminophenol | Naphthalen-2-ol | Brick Red cuhk.edu.hk |

Construction of Heterocyclic Systems via Cycloaddition Reactions

The reactivity of diazo compounds extends to their participation in cycloaddition reactions, a powerful method for constructing cyclic and heterocyclic systems. nih.gov While direct examples involving this compound in the provided search results are limited, the general reactivity of diazo compounds suggests its potential in such transformations. Diazoalkanes, for instance, are known to undergo 1,3-dipolar cycloaddition reactions to form various five-membered heterocycles. wiley.com

In these reactions, the diazo compound can act as a three-atom dipole that reacts with a dipolarophile (e.g., an alkene or alkyne) to form a cyclic adduct. The versatility of this approach allows for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. wiley.com For example, the cycloaddition of aziridines, which can be considered as cyclic amines, with various dipolarophiles leads to the formation of linked heterocycles. researchgate.net The development of catalytic asymmetric [8+2] cycloaddition reactions has also provided a route to cycloheptatriene-fused pyrrole (B145914) derivatives. researchgate.net Furthermore, base-catalyzed cycloaddition of heterocyclic azides with 2-cyanoacetamidines offers a novel pathway to C,N-diheteroarylcarbamidines. nih.gov

Selective Introduction of Diverse Functional Groups through Substitution Reactions

The diazonium group of this compound is an excellent leaving group, readily displaced by a variety of nucleophiles. This property makes it an invaluable precursor for the selective introduction of a wide range of functional groups onto the naphthalene (B1677914) ring system. These transformations, often referred to as Sandmeyer-type reactions when copper salts are used as catalysts, provide access to a diverse array of substituted naphthalenes that might be difficult to synthesize through other means. youtube.com

The substitution reactions of aryl diazonium salts are numerous and allow for the introduction of halogens (chloro, bromo, iodo, and fluoro), cyano, hydroxyl, and other functional groups. youtube.com The general mechanism involves the departure of nitrogen gas (N₂), a thermodynamically favorable process, followed by the attack of a nucleophile on the resulting aryl cation or a related intermediate. youtube.com This versatility allows for the synthesis of a wide range of benzene (B151609) and naphthalene derivatives with different functionalities. youtube.com

Interactive Table: Functional Group Introduction via Diazonium Salt Substitution

| Reagent(s) | Introduced Functional Group | Product Type |

| Water (acidic conditions) | -OH | Phenol derivative youtube.com |

| Copper(I) chloride (CuCl) | -Cl | Aryl chloride youtube.com |

| Copper(I) bromide (CuBr) | -Br | Aryl bromide youtube.com |

| Copper(I) cyanide (CuCN) | -CN | Aryl nitrile (cyanobenzene) youtube.com |

| Potassium iodide (KI) | -I | Aryl iodide (iodobenzene) youtube.com |

| Fluoroboric acid (HBF₄) | -F | Aryl fluoride (B91410) (fluorobenzene) youtube.com |

Utility as a Precursor for Advanced Materials Research (e.g., functional polymers, photoresists)

The reactivity of this compound and its derivatives makes them valuable precursors in the field of advanced materials research. A significant application lies in their use in photoresist technology. Photoresists are light-sensitive materials used in photolithography to create patterns on a substrate, a fundamental process in the manufacturing of microelectronics.

Diazo-naphthoquinone (DNQ) based photoresists have been a cornerstone of the semiconductor industry for many years. In these systems, a DNQ derivative, structurally related to this compound, is mixed with a novolac resin. The DNQ acts as a photoactive compound. Upon exposure to UV light, the DNQ undergoes a Wolff rearrangement, followed by reaction with ambient water to form a carboxylic acid. This transformation from a non-polar, dissolution-inhibiting molecule to a polar, dissolution-promoting molecule creates a solubility differential between the exposed and unexposed regions of the photoresist, allowing for the development of a pattern.

The use of such compounds as precursors allows for the synthesis of functional polymers with specific properties. The incorporation of the photoactive diazonium moiety into a polymer backbone or as a pendant group can lead to the development of novel photopatternable materials with applications beyond traditional microelectronics, such as in the fabrication of microfluidic devices and sensors.

Generation of Reactive Intermediates (e.g., carbenes, nitrenes) for Synthetic Applications

Beyond its direct reactivity, this compound can serve as a precursor for the generation of highly reactive intermediates, such as carbenes and nitrenes. These species are electron-deficient and highly reactive, enabling a variety of unique and powerful synthetic transformations.

The photolysis or thermolysis of diazo compounds is a common method for generating carbenes, with the concomitant loss of nitrogen gas. libretexts.orglibretexts.orgresearchgate.net Carbenes are neutral divalent carbon species that can undergo a variety of reactions, including cyclopropanations of alkenes and C-H insertion reactions. libretexts.orglibretexts.org While the direct generation of a carbene from this compound itself is less common, related diazo compounds are widely used for this purpose. The reactivity of the resulting carbene can be tuned by the substituents on the diazo precursor and the reaction conditions. nih.gov

Similarly, azides, which can be synthesized from diazonium compounds, are common precursors for nitrenes upon thermolysis or photolysis. wikipedia.org Nitrenes are the nitrogen analogs of carbenes and are also highly reactive intermediates. wikipedia.org They can undergo C-H insertion reactions to form amines or amides and can add to alkenes to form aziridines. The generation of nitrenes from azides has been utilized in the synthesis of complex nitrogen-containing heterocycles. nih.gov The intramolecular trapping of a nitrene generated from an aryl azide, for example, can lead to the formation of carbazoles.

The ability to generate these highly reactive intermediates from a stable precursor like a diazonium salt provides a powerful tool for synthetic chemists to construct complex molecules and explore new reaction pathways.

Specialized Reactivity Modes and Advanced Experimental Studies

Photochemical Transformations of 2-Diazonio-1-naphthalenolate

The interaction of this compound with light induces significant chemical changes, a property that has been the subject of detailed investigation.

Photoinduced Decomposition Mechanisms and Excited State Dynamics

The photochemistry of this compound is characterized by its decomposition upon exposure to light. This process is initiated by the absorption of photons, leading to the formation of an excited state. The subsequent dynamics of this excited state dictate the decomposition pathway, which typically involves the cleavage of the carbon-nitrogen bond and the release of dinitrogen gas. This process results in the formation of a highly reactive naphthoxenium cation intermediate. The stability and fate of this intermediate are crucial in determining the final products of the photoreaction.

Exploration of Photoreactivity with Various Substrates

The highly reactive intermediates generated during the photodecomposition of this compound can engage with a variety of substrates. This photoreactivity has been explored to create new chemical bonds and synthesize novel compounds. For instance, in the presence of nucleophilic solvents such as water or alcohols, the naphthoxenium cation can be trapped to form the corresponding 1-hydroxy-2-substituted naphthalene (B1677914) derivatives. Furthermore, its reaction with unsaturated compounds can lead to the formation of cycloadducts, demonstrating its potential in the light-induced synthesis of complex organic molecules.

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of this compound provides another avenue for its chemical manipulation and has been studied to understand its electron transfer properties.

Elucidation of Electron Transfer Pathways and Mediated Reactions

Electrochemical studies have revealed the redox activity of this compound. The diazonio group can undergo reduction, typically in a one-electron process, to form a radical intermediate. This radical species is highly reactive and can participate in a variety of subsequent chemical transformations. The precise nature of these transformations is dependent on the reaction conditions, including the solvent, supporting electrolyte, and the nature of the electrode material. These studies have been instrumental in mapping the electron transfer pathways and understanding the fundamental electrochemical properties of this compound.

Electrochemical Approaches for the Synthesis of Novel Derivatives

The electrochemical reactivity of this compound has been harnessed for the synthesis of new derivatives. By controlling the electrode potential and the reaction medium, it is possible to direct the outcome of the electrochemical reduction or oxidation. For example, the electrochemically generated radical intermediate can be coupled with other species present in the electrolyte solution to form new carbon-carbon or carbon-heteroatom bonds. This approach offers a clean and efficient method for the synthesis of functionalized naphthalene derivatives that may be difficult to access through conventional synthetic routes.

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry, and the study of reactive intermediates like 2-Diazonio-1-naphthalenolate is no exception. rjptonline.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human researchers, leading to the prediction of novel reactions and optimization of existing ones. rjptonline.org

Future research will likely focus on developing bespoke ML models trained on the extensive literature of diazonium salt chemistry. Such models could predict the feasibility, yield, and optimal conditions for new transformations of this compound. researchgate.net For instance, AI could screen virtual libraries of potential coupling partners or catalysts, accelerating the discovery of unprecedented reactions. Machine learning approaches can model elementary mechanistic steps, treating them as interactions between molecular orbitals, to rank potential reactions and predict outcomes. nih.govnips.cc This moves beyond simple pattern recognition to a more mechanistically informed prediction. nih.gov Furthermore, deep learning models operating on text-based representations of reactions (like SMILES strings) can predict yields and help chemists prioritize high-yielding synthetic routes. rsc.org

Table 1: Potential AI and ML Applications for this compound Chemistry

| Research Goal | AI/ML Tool | Potential Outcome |

|---|---|---|

| Novel Reaction Discovery | Reaction Prediction Models | Identification of new C-C and C-heteroatom bond-forming reactions. |

| Yield Optimization | Regression Algorithms | Prediction of reaction yields under various conditions to maximize product formation. researchgate.net |

| Retrosynthesis Planning | Retrosynthesis Software | Design of efficient synthetic pathways to complex molecules derived from this compound. |

| Mechanism Elucidation | Mechanistic Pathway Predictors | Generation of plausible reaction mechanisms for newly discovered transformations. nih.gov |

| Catalyst Selection | High-Throughput Virtual Screening | Rapid identification of optimal metal catalysts or ligands for specific cross-coupling reactions. |

Development of Next-Generation Green and Sustainable Synthetic Strategies

The inherent instability and potential hazards associated with diazonium salts have traditionally necessitated stringent reaction conditions, such as low temperatures and the use of strong acids. mpg.de A major future direction is the development of "green" synthetic protocols that mitigate these issues. This aligns with the broader goals of sustainable chemistry to reduce waste, minimize energy consumption, and use less hazardous substances.

Recent breakthroughs have shown that aryl diazonium salts can be generated in situ under milder conditions, avoiding their accumulation and thereby reducing explosion risks. mpg.de One innovative approach mimics the natural process of nitrate (B79036) reduction, offering a safer alternative to classical diazotization with nitrous acid. mpg.de Applying such a strategy to the synthesis of this compound from its corresponding amine would represent a significant advance in safety and sustainability. Research into using environmentally benign solvents, such as water, and employing reusable catalysts for reactions are also critical areas of development. nih.gov For example, ultrasound-assisted synthesis has been shown to be an efficient and green method for preparing related azo compounds. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for this compound

| Parameter | Traditional Method | Potential Green Strategy |

|---|---|---|

| Reagents | Sodium nitrite (B80452), strong mineral acid (e.g., HCl) | In situ generation from nitrate precursors or via mechanochemistry. mpg.de |

| Solvent | Often organic solvents | Water, supercritical CO₂, or solvent-free conditions. nih.gov |

| Temperature | Typically 0–5 °C to ensure stability. mpg.de | Room temperature or mild heating. nih.gov |

| Catalysis | Stoichiometric copper salts (Sandmeyer reaction). masterorganicchemistry.com | Recyclable nanocatalysts (e.g., SiO₂/Fe₃O₄), photocatalysts. nih.gov |

| Safety | Risk of explosion due to isolation/accumulation of diazonium salt. mpg.de | Avoids isolation of the diazonium intermediate, reducing hazards. mpg.de |

| Waste | Acidic waste streams, metal-containing byproducts | Reduced waste, potential for catalyst recycling. |

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

Beyond its classical use in Sandmeyer and azo coupling reactions, the diazonium group is a gateway to a vast landscape of modern synthetic transformations. acs.orgrsc.org Future research will focus on harnessing the unique reactivity of this compound to access novel molecular architectures. The generation of aryl radicals from diazonium salts via thermal, photochemical, or electrochemical stimuli is a particularly fertile area, enabling a host of cross-coupling and annulation reactions. acs.orgacs.org

The exploration of multicomponent reactions (MCRs) involving this compound as a key building block is another promising avenue. nih.gov MCRs allow for the construction of complex molecules in a single, highly efficient step. For instance, the diazo group could participate in cascades involving the generation of ylides or other reactive intermediates that are then trapped by other components. nih.gov Additionally, the unique electronic properties of the naphthalene (B1677914) core could be exploited in dearomatization reactions, where the aromatic system is selectively transformed into a three-dimensional scaffold, a valuable strategy in medicinal chemistry. researchgate.net The solvent can also play a crucial role in dictating the reaction pathway, potentially switching between carbene-like reactivity and reduction pathways. nih.gov

Table 3: Potential Novel Transformations for this compound

| Reaction Class | Description | Potential Product Type |

|---|---|---|

| Radical C-H Arylation | Generation of a naphthyl radical which is then used to functionalize unactivated C-H bonds. | Biaryl compounds and complex polyaromatics. |

| Dearomative Cyclization | Intramolecular trapping of the diazonium group or a derived radical to disrupt the aromaticity of the naphthalene core. researchgate.net | Spirocyclic naphthalenones, functionalized dihydronaphthalenes. |

| Multicomponent Reactions | One-pot reaction with two or more other components, where the diazo group initiates a cascade. nih.gov | Highly substituted, complex heterocyclic systems. |

| Photoredox Catalysis | Use of visible light to trigger single-electron transfer, generating a naphthyl radical for coupling reactions under mild conditions. | Diverse C-C and C-heteroatom bond formations. |

| Denitrogenative Annulation | Reaction with alkynes or alkenes where the loss of N₂ drives a [4+2] or other cycloaddition to form polycyclic systems. acs.org | Phenanthrenes and other fused aromatic structures. |

Application of Advanced In-Operando and In-Situ Characterization Techniques

A deep mechanistic understanding is paramount for controlling the reactivity of sensitive intermediates like this compound. The transient nature of these species makes them difficult to study by conventional offline methods. Advanced in-operando and in-situ spectroscopic techniques are poised to provide unprecedented real-time insights into reaction mechanisms.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction proceeds. mdpi.comnih.gov This allows for the precise determination of reaction kinetics, the identification of transient species, and the optimization of reaction parameters. mdpi.comnih.gov For the synthesis and subsequent reactions of this compound, an attenuated total reflection (ATR) probe could be immersed directly into the reaction vessel. This would enable the tracking of the characteristic N≡N stretching frequency of the diazonium group (~2200-2300 cm⁻¹) to follow its formation and consumption in real-time. This approach has been successfully used to optimize the formation of other aryl diazonium salts and monitor their use in subsequent Heck-Matsuda reactions. mdpi.com

Table 4: Application of In-Situ Techniques to Study this compound Reactions

| Technique | Information Gained | Research Application |

|---|---|---|

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. Identification of functional group changes. mdpi.comnih.gov | Kinetic analysis, reaction endpoint determination, optimization of reaction conditions (temperature, addition rates). |

| Process Analytical Technology (PAT) | Comprehensive understanding of reaction dynamics and process control. mdpi.com | Improving the safety, reproducibility, and scale-up of reactions involving the diazonium salt. |

| In-Situ NMR | Structural elucidation of transient intermediates and byproducts. | Mechanistic investigation of complex reaction pathways and rearrangement processes. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, particularly in azo coupling reactions. | Following the formation of colored azo dye products. |

| Reaction Calorimetry (RC1) | Real-time measurement of heat flow. | Assessing reaction thermodynamics and identifying potential thermal hazards for safer process development. |

Multiscale Modeling and Simulation for Comprehensive Understanding of Complex Chemical Systems

To bridge the gap between molecular-level events and macroscopic properties, multiscale modeling and simulation have become indispensable tools. kcl.ac.uk For a system involving this compound, a comprehensive understanding requires linking quantum mechanical events to the behavior of the bulk material.

At the most fundamental level, quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure, reaction energetics, and transition states for the formation and decomposition of this compound. This can provide detailed mechanistic insight into its reactivity. At the next level, classical molecular dynamics (MD) simulations using force fields derived from QM data can model the behavior of thousands of molecules, providing information on solvation effects, diffusion, and interactions in solution. For larger-scale phenomena, coarse-grained (CG) models can simulate mesoscopic behavior, such as the self-assembly of derivatives on a surface or in a polymer matrix. kcl.ac.uk This integrated, multiscale approach allows researchers to build a holistic picture, from the breaking of a single bond to the final properties of a material. arkat-usa.org

Table 5: Multiscale Modeling Approaches for this compound

| Modeling Scale | Method | Focus of Study |

|---|---|---|

| Quantum Mechanical (QM) | Density Functional Theory (DFT) | Electronic structure, reaction mechanisms (e.g., dediazoniation), transition state analysis, spectroscopic predictions (IR, NMR). arkat-usa.org |

| Atomistic (MM) | Molecular Dynamics (MD), Monte Carlo (MC) | Solvation effects, conformational analysis of derivatives, interactions with surfaces or polymers, diffusion coefficients. |

| Mesoscopic | Coarse-Grained (CG) Simulation, Dissipative Particle Dynamics (DPD) | Self-assembly of amphiphilic derivatives, polymer-composite morphology, simulation of thin film growth. kcl.ac.uk |

| Continuum | Finite Element Method (FEM), Computational Fluid Dynamics (CFD) | Reactor design, heat and mass transfer in scale-up processes, bulk material properties. |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium nitrite |

| Nitrous acid |

| Carbon dioxide |

| SiO₂/Fe₃O₄ (Silica/Iron(III) oxide) |

| Nitrogen |

| Phenanthrene |

| Water |

| Biaryl compounds |

| Spirocyclic naphthalenones |

| Dihydronaphthalenes |

Q & A

Q. What are the optimal methods for synthesizing 2-Diazonio-1-naphthalenolate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves diazotization of 1-naphthol derivatives under controlled acidic conditions (e.g., using HCl/NaNO₂ at 0–5°C). Yield optimization requires precise stoichiometric ratios, temperature control, and inert atmospheres to minimize premature decomposition . Post-reaction purification via recrystallization in ethanol or acetone is recommended. Safety protocols, including P95/P1 respirators and chemical-resistant gloves, must be followed to mitigate exposure risks during handling .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: The compound is stable under dry, dark, and low-temperature conditions (2–8°C). Decomposition risks increase at temperatures >40°C or in the presence of moisture, leading to nitrogen gas release and aromatic byproducts. Stability testing via thermogravimetric analysis (TGA) at 10°C/min heating rates can identify decomposition thresholds . Storage in amber glass vials with desiccants (e.g., silica gel) is advised.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Respiratory protection: Use NIOSH-certified P95 respirators or EU-standard P1 masks to prevent inhalation of fine particulates .

- Skin protection: Wear nitrile gloves (0.1 mm thickness) and full-body lab coats to avoid dermal contact. Contaminated gloves must be disposed of as hazardous waste .

- Ventilation: Conduct reactions in fume hoods with ≥100 fpm airflow to prevent vapor accumulation.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound couples with electron-deficient vs. electron-rich aromatic substrates?

Methodological Answer: Electron-deficient substrates (e.g., nitrobenzene) undergo electrophilic aromatic substitution (EAS) at para/meta positions due to the diazonium group’s strong electrophilicity. For electron-rich substrates (e.g., phenol), azo coupling occurs via radical intermediates under UV irradiation, forming stable arylazo derivatives. Mechanistic studies using DFT calculations (B3LYP/6-31G*) and kinetic isotope effects (KIE) can validate pathway differences .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- FTIR: Identify diazonium N≡N stretches (2080–2120 cm⁻¹) and naphtholate C-O vibrations (1250–1300 cm⁻¹) .

- NMR: ¹H-NMR (DMSO-d₆) shows deshielded aromatic protons (δ 7.5–8.5 ppm) and diazonium proton absence. ¹³C-NMR confirms naphtholate ring integrity .

- UV-Vis: Azo chromophores exhibit λ_max at 450–550 nm (ε ≈ 10⁴ L/mol·cm), useful for quantifying coupling efficiency .

Q. How can contradictions in experimental data (e.g., unexpected byproducts) be systematically resolved?

Methodological Answer:

- Hypothesis testing: Compare observed byproducts (e.g., naphthoquinones) with theoretical pathways using LC-MS and GC-MS.

- Controlled replicates: Vary reaction parameters (pH, solvent polarity) to isolate contributing factors.

- Literature cross-validation: Cross-reference with analogous diazonium reactions (e.g., benzenediazonium salts) to identify systemic errors .

Q. What are the emerging applications of this compound in advanced materials research?

Methodological Answer: The compound serves as a precursor for:

- Photoresponsive polymers: Azo-functionalized polymers exhibit reversible cis-trans isomerism under UV/Vis light, enabling "smart" materials .

- Metal-organic frameworks (MOFs): Diazonium linkers enhance porosity and catalytic activity in CO₂ capture studies .

- Bioconjugates: Coupling with proteins via EDC/NHS chemistry enables fluorescent probes for cellular imaging .

Key Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.